Methyl 4-(2-furyl)benzoate
Overview
Description
Methyl 4-(2-furyl)benzoate , also known by its chemical formula C₁₂H₁₀O₃ , is an organic compound. It falls under the category of aromatic esters . The compound consists of a benzene ring substituted with a furan ring and an ester group. Its molecular weight is approximately 202.21 g/mol .
Synthesis Analysis
The synthesis of Methyl 4-(2-furyl)benzoate involves the esterification of 4-(2-furyl)benzoic acid with methanol . The reaction is typically catalyzed by an acid (such as sulfuric acid or p-toluenesulfonic acid). The esterification process results in the formation of the desired compound .
Molecular Structure Analysis
- An ester functional group (methyl ester) The arrangement of these components gives rise to the compound’s unique properties .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Pyrolysis and Dimerization
- Methyl 4-(2-furyl)benzoate and related compounds undergo interesting reactions under pyrolysis conditions. Flash vacuum pyrolysis of related furylmethyl benzoates leads to the formation of various furan derivatives and their dimerization products, offering insights into the mechanisms of furan-based o-quinodimethanes reactions (Trahanovsky et al., 1994).
Synthesis of Pharmaceutical Intermediates
- Compounds derived from methyl 4-(2-furyl)benzoate have been used in the synthesis of pharmaceutical intermediates. These intermediates have shown potential applications in the development of anti-malarial agents and other medicinal compounds, demonstrating the versatility of this compound in drug synthesis (Wiesner et al., 2003).
Polymer Synthesis
- Methyl 4-(2-furyl)benzoate derivatives have been used in the synthesis of polymers. For example, vapor phase pyrolysis of related compounds has been employed to produce poly(2,5-furyleneethylene), indicating the use of these compounds in advanced materials synthesis (Lu et al., 1996).
Organic Chemistry and Catalysis
- The compound and its derivatives have been explored in various organic reactions, providing valuable insights into mechanisms such as tandem cyclization in ruthenium vinylidene complexes and reactions involving chromium carbene complexes. These studies contribute to our understanding of complex organic synthesis and catalysis processes (Chang et al., 2011).
Biomass Transformation
- Methyl 4-(2-furyl)benzoate-related compounds have been used in the field of sustainable chemistry, particularly in biomass transformation. They have been involved in catalytic processes to produce intermediates for fine chemicals, highlighting the role of these compounds in green chemistry and sustainability (Arias et al., 2016).
Future Directions
properties
IUPAC Name |
methyl 4-(furan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMVHPPFPRKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401740 | |
Record name | methyl 4-(2-furyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-furyl)benzoate | |
CAS RN |
53355-25-2 | |
Record name | methyl 4-(2-furyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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